molecular formula C19H19NO3 B12903577 Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate

Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate

Katalognummer: B12903577
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: HPGJAMXWMNQTQE-IAGOWNOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate is a complex organic compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzoyl-2-phenylcyclopropane with methylamine under specific conditions. The Leuckart reaction is often employed for this purpose . This reaction involves the reduction of the carbonyl group to form the desired pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .

Wissenschaftliche Forschungsanwendungen

Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cis-methyl 1-benzoyl-2-phenylpyrrolidine-3-carboxylate stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of benzoyl and phenyl groups with the pyrrolidine ring provides distinct chemical properties that can be leveraged in various scientific and industrial applications .

Eigenschaften

Molekularformel

C19H19NO3

Molekulargewicht

309.4 g/mol

IUPAC-Name

methyl (2S,3R)-1-benzoyl-2-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C19H19NO3/c1-23-19(22)16-12-13-20(17(16)14-8-4-2-5-9-14)18(21)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/t16-,17-/m1/s1

InChI-Schlüssel

HPGJAMXWMNQTQE-IAGOWNOFSA-N

Isomerische SMILES

COC(=O)[C@@H]1CCN([C@@H]1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Kanonische SMILES

COC(=O)C1CCN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.